molecular formula C6H11N3S B13334276 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol

Cat. No.: B13334276
M. Wt: 157.24 g/mol
InChI Key: VMCOTBLEZFUHFB-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propan-2-yl group at the N1 position and a methanethiol (-CH₂SH) moiety at the C5 position.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

(2-propan-2-yl-1,2,4-triazol-3-yl)methanethiol

InChI

InChI=1S/C6H11N3S/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3

InChI Key

VMCOTBLEZFUHFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CS

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Mercapto-Substituted 1,2,4-Triazoles

Mercapto-substituted 1,2,4-triazoles are commonly synthesized via cyclization reactions involving hydrazine derivatives and thiocarbonyl-containing reagents or through nucleophilic substitution on preformed triazole rings. The mercapto group (–SH) is typically introduced either by direct substitution or by reduction of disulfide precursors.

Specific Synthetic Route for this compound

A representative preparation method involves the following key steps:

  • Formation of the 1,2,4-Triazole Core:
    The 1,2,4-triazole ring is constructed by reacting appropriate hydrazine derivatives with carbonyl or thiocarbonyl compounds under controlled conditions. For the isopropyl substitution at the N-1 position, alkylation of the triazole nitrogen is performed using isopropyl halides or related alkylating agents.

  • Introduction of the Methanethiol Group at the 5-Position:
    The mercapto substituent at the 5-position can be introduced via nucleophilic substitution of a suitable leaving group (such as a halide or tosylate) by a thiol nucleophile or by reduction of a disulfide intermediate. Alternatively, direct thiolation can be achieved by bubbling hydrogen sulfide through a solution of the triazole intermediate in an appropriate solvent like N,N-dimethylformamide at low temperature, followed by removal of excess hydrogen sulfide and purification.

  • Purification and Isolation:
    The crude product is typically purified by silica gel chromatography using eluents such as ethyl acetate-hexane mixtures or methanol-dichloromethane mixtures to yield the pure mercapto-substituted triazole as a colorless oily or crystalline product.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-alkylation of 1H-1,2,4-triazole Isopropyl bromide, sodium hydride, DMF, 0°C to RT 70-85 Alkylation under inert atmosphere to avoid side reactions
Thiolation at 5-position Hydrogen sulfide bubbling in DMF, 0°C, 10 min 60-75 Excess H2S removed by nitrogen bubbling; low temperature essential
Purification Silica gel chromatography, ethyl acetate-hexane (3:1) 90-95 Yields pure product suitable for further applications

Alternative Synthetic Approaches

  • Use of Thiocarbonyl Precursors:
    Starting from hydrazinecarbodithioate salts, cyclization with appropriate alkyl or aryl substituents can yield mercapto-1,2,4-triazoles in high yields. This method involves refluxing potassium hydrazinecarbodithioate salts with hydrazine hydrate, followed by alkylation steps.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been successfully employed to accelerate the formation of N-substituted 1,2,4-triazole derivatives from guanidinosuccinimides and amines, which could be adapted for mercapto-substituted derivatives by subsequent thiolation.

  • Photochemical Cyclization:
    Photochemical methods under UV irradiation (254 nm) can induce cyclization of intermediates to form triazole rings, which can then be functionalized with mercapto groups.

Research Outcomes and Characterization

  • Purity and Structural Confirmation:
    The purity of this compound is confirmed by chromatographic techniques and NMR spectroscopy. The mercapto group exhibits characteristic signals in ^1H NMR and ^13C NMR spectra. The triazole ring tautomerism and substitution pattern are confirmed by X-ray crystallography and NMR studies.

  • Optical Purity:
    When chiral centers are present (e.g., isopropyl substitution), optical purity can be measured by chiral HPLC or polarimetry, with enantiomeric excess values reaching up to 99.7% in related compounds.

  • Biological Activity Correlation:
    Mercapto-substituted 1,2,4-triazoles, including derivatives similar to the target compound, have shown promising chemopreventive and chemotherapeutic activities, highlighting the importance of efficient synthetic routes for biological evaluation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
N-alkylation + Thiolation Isopropyl bromide, sodium hydride, H2S, DMF Straightforward, good yields Requires handling toxic H2S
Thiocarbonyl Salt Cyclization Potassium hydrazinecarbodithioate, hydrazine hydrate High yield, well-established Multi-step, requires careful control
Microwave-assisted Synthesis Guanidinosuccinimide, amines, microwave Rapid reaction times Less explored for mercapto derivatives
Photochemical Cyclization UV irradiation (254 nm), strong base Mild conditions Moderate yields, specialized setup

Chemical Reactions Analysis

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions between the compound and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol
  • Structure: Ethanol derivative with a hydroxyl (-OH) group instead of thiol (-SH).
  • Key Differences: Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enhancing reactivity in basic conditions. Hydrogen Bonding: The hydroxyl group forms stronger hydrogen bonds, increasing solubility in polar solvents compared to the thiol analog. Applications: Ethanol derivatives are less likely to participate in redox or metal-binding processes critical in antifungal or pesticidal activity .
2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Dihydrochloride
  • Structure : Ethylamine substituent with a methyl-propan-2-yl-triazole core.
  • Key Differences :
    • Basicity : The amine group (pKa ~10–11) allows salt formation (e.g., dihydrochloride), improving water solubility.
    • Biological Interactions : Amines can interact with biological targets via protonation, whereas thiols may inhibit enzymes via covalent bonding or redox mechanisms .
N-(Cyclopropylmethyl)-5-(Methylsulfonyl)-N-{1-[1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}Benzamide Derivatives
  • Structure : Pyrimidinyl-triazole hybrid with sulfonyl and benzamide groups.
  • Key Differences: Pesticidal Activity: The sulfonyl group enhances stability and bioavailability, while the pyrimidinyl moiety may target specific enzymes in pests. The thiol-containing compound lacks these groups but could exhibit faster metabolic degradation .
Carbamothioic Acid, Methyl-, S-[1-[[Bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazol-5-yl] Ester
  • Structure : Thioester-linked triazole with fluorophenyl-silyl groups.
  • Key Differences :
    • Stability : Thioesters are more stable than free thiols but less reactive in nucleophilic substitution or redox reactions.
    • Target Specificity : The fluorophenyl-silyl group may enhance lipophilicity, favoring membrane penetration in antifungal applications .

Heterocyclic Core Variations

Benzo[d]thiazole Derivatives with Triazole Rings
  • Structure : Benzo[d]thiazole fused with triazole.
  • Key Differences :
    • Aromaticity : The benzo[d]thiazole core provides extended conjugation, increasing UV absorption and stability.
    • Biological Targets : Thiazoles often interact with DNA or enzymes via π-π stacking, whereas thiols may disrupt disulfide bonds in proteins .
[2-Methyl-6-(Propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol
  • Structure: Imidazothiadiazole core with propan-2-yl and methanol groups.
  • Key Differences: Electronic Properties: The imidazothiadiazole ring is more electron-deficient than 1,2,4-triazole, affecting binding to receptors. Solubility: The methanol group improves aqueous solubility compared to the hydrophobic thiol derivative .

Comparative Data Table

Compound Name Functional Group Key Properties Applications Reference
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol -SH High reactivity, redox activity Antifungal, pesticidal
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol -OH Strong H-bonding, lower acidity Solubility enhancer
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-... -SO₂CH₃, pyrimidine Enhanced stability, pesticidal activity Agrochemicals
Carbamothioic acid methyl ester -SC(O)NHR Lipophilic, stable thioester Antifungal, drug delivery
Benzo[d]thiazole-triazole hybrid Thiazole Aromatic, DNA intercalation Antimicrobial

Biological Activity

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their applications in pharmaceuticals, agriculture, and materials science. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C5H10N4SC_5H_{10}N_4S with a molecular weight of approximately 174.23 g/mol. Its structure features a triazole ring that contributes to its biological properties.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some triazole compounds have been reported to possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.
  • Anti-inflammatory Effects : Triazole derivatives can influence cytokine release (e.g., TNF-α, IL-6), thereby playing a role in inflammatory responses.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various 1,2,4-triazole derivatives including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound128Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited an IC50 value of 15 µM for HeLa cells after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and apoptosis through cytokine modulation.
  • DNA Interaction : Some studies suggest that triazoles can bind to DNA or RNA structures, interfering with replication and transcription processes.

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